molecular formula C16H14ClN3O2S B2895767 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 851079-27-1

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2895767
CAS No.: 851079-27-1
M. Wt: 347.82
InChI Key: OBMFBJJIGYBLTP-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold comprising a 1-(4-chlorophenyl)-substituted imidazole core linked via a thioether bridge to an acetamide group, which is further substituted with a furan-2-ylmethyl moiety. The thioacetamide linkage is critical for structural stability and interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c17-12-3-5-13(6-4-12)20-8-7-18-16(20)23-11-15(21)19-10-14-2-1-9-22-14/h1-9H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMFBJJIGYBLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar derivatives:

Compound Name Structural Features Biological Activity Physicochemical Data References
Target Compound : 2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide Imidazole-4-chlorophenyl, thioacetamide, furan-2-ylmethyl Not explicitly reported (inferred: potential antiproliferative/insecticidal activity) Not available; analogs suggest IR peaks: ~1653 cm⁻¹ (C=O), ~741 cm⁻¹ (C–Cl)
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) Pyridine core, styryl substituents, 4-chlorophenyl acetamide Insecticidal activity against cowpea aphid (superior to acetamiprid) Yield: 85%; m.p. not specified
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide (15) Benzimidazole core, benzoyl group, 4-chlorophenyl acetamide Not explicitly reported; benzimidazole analogs show antimicrobial activity m.p. 158–160°C; IR: 3405 cm⁻¹ (N–H), 1653 cm⁻¹ (C=O), 741 cm⁻¹ (C–Cl)
2-((5-methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4d) Benzimidazole-thiadiazole hybrid, 4-chlorophenyl Not explicitly reported; thiadiazole analogs inhibit COX-1/2 m.p. 190–194°C; IR: 1678 cm⁻¹ (C=O), 3305 cm⁻¹ (N–H)
2-{[5-(4-Chlorophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide Imidazole-4-chlorophenyl, thioacetamide, thiophen-2-ylmethyl, methoxyethyl side chain Not explicitly reported; thiophene analogs show anti-inflammatory activity Not available
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole-acetamide Structural similarity to benzylpenicillin; potential antimicrobial activity Crystallographic twisted dichlorophenyl-thiazol dihedral angle (61.8°)

Key Findings from Comparative Studies

Impact of Heterocyclic Substituents :

  • The furan-2-ylmethyl group in the target compound may enhance solubility compared to thiophen-2-ylmethyl () or thiazol-2-yl () analogs due to furan’s oxygen atom. However, thiophene and thiazole derivatives often exhibit stronger target binding due to sulfur’s electronegativity .
  • Benzimidazole derivatives () show higher thermal stability (m.p. >150°C) compared to imidazole-based compounds, attributed to extended aromaticity .

Role of Chlorophenyl Groups :

  • The 4-chlorophenyl substituent is a common feature in compounds with antiproliferative and insecticidal activities (). Its electron-withdrawing nature enhances reactivity and interactions with hydrophobic enzyme pockets .
  • 3,4-Dichlorophenyl analogs () exhibit distinct crystallographic packing via N–H⋯N hydrogen bonds, which may influence bioavailability .

Biological Activity Trends :

  • Pyridine-thioacetamide hybrids () demonstrate superior insecticidal efficacy, likely due to styryl groups enhancing membrane permeability .
  • Imidazole-thioacetamides with methoxyethyl side chains () may exhibit prolonged metabolic half-lives compared to simpler alkyl groups .

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